molecular formula C13H10FNO3 B11866296 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1206801-35-5

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11866296
CAS No.: 1206801-35-5
M. Wt: 247.22 g/mol
InChI Key: HYPPRVKRONOGKR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving calcium channel modulation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, which can modulate calcium influx in cells. This modulation affects various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The compound’s fluorophenyl group may enhance its binding affinity and specificity towards certain targets, contributing to its unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular diseases.

    Nicardipine: Used for its vasodilatory effects in the management of hypertension and angina.

Uniqueness

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its stability, bioavailability, and target specificity compared to other dihydropyridine derivatives.

Properties

CAS No.

1206801-35-5

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-methyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H10FNO3/c1-8-6-7-15(12(16)11(8)13(17)18)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,18)

InChI Key

HYPPRVKRONOGKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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